![molecular formula C15H25N3 B1431949 N-(6-methylhept-5-en-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-amine CAS No. 1797872-65-1](/img/structure/B1431949.png)
N-(6-methylhept-5-en-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-amine
Overview
Description
The compound “N-(6-methylhept-5-en-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-amine” is an organic molecule with an indazole core structure. Indazoles are a class of organic compounds containing a benzene ring fused to a pyrazole ring. This compound also has an alkyl chain with a terminal double bond (an alkene) attached to the nitrogen atom of the indazole .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indazole ring system, possibly through a cyclization reaction, followed by the attachment of the alkyl chain. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indazole ring system, which contains two nitrogen atoms, and the alkyl chain with a terminal double bond. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indazole ring and the alkyl chain with the terminal double bond. The indazole ring might undergo reactions typical of aromatic compounds, while the alkene could participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic indazole ring might increase its stability and affect its solubility in various solvents .Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(6-methylhept-5-en-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-11(2)5-4-6-12(3)17-14-7-8-15-13(9-14)10-16-18-15/h5,10,12,14,17H,4,6-9H2,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYGUJWLUBXEDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)NC1CCC2=C(C1)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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